

A Technical Guide to Choline Chloride-15N: Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Choline chloride-15N

Cat. No.: B1512799

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Choline chloride-15N**, a stable isotope-labeled compound crucial for a variety of research applications. This document details its commercial availability, summarizes key product specifications from various suppliers, and presents detailed experimental protocols for its use in metabolic labeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Commercial Suppliers and Product Availability

Choline chloride-15N is available from several reputable commercial suppliers. The following tables provide a comparative summary of their product offerings, including specifications and pricing information.

Table 1: Commercial Suppliers of **Choline chloride-15N**

Supplier	Website	Contact Information	Notes
Santa Cruz Biotechnology, Inc.	--INVALID-LINK--	North America: +1 800 457 3801 Europe: +49 6221 4503 0	Offers a range of biochemicals for research.[1]
BenchChem	--INVALID-LINK--	Inquiry-based	Specializes in providing a wide range of chemical products for research and development.[2]
Merck (Sigma-Aldrich)	--INVALID-LINK--	Country-specific contact numbers available on their website.	A leading supplier of chemicals and laboratory equipment.
Research Scientific	--INVALID-LINK--	Online contact form	Supplies a variety of research chemicals and reagents.

Table 2: **Choline chloride-15N** Product Specifications

Supplier	Product Number	CAS Number	Molecular Weight (g/mol)	Isotopic Purity	Chemical Purity	Form	Available Quantities	Price (USD/EUR)
Santa Cruz Biotechnology, Inc.	sc-210195	287484-43-9	140.62	Not explicitly stated, refer to Certificate of Analysis	Not explicitly stated, refer to Certificate of Analysis	Solid	Inquire	Inquire
BenchChem	B1512799	287484-43-9	140.62	Not explicitly stated	Not explicitly stated	Solid	Inquire	Inquire
Merck (Sigma-Aldrich)	609269	287484-43-9	140.62	≥98 atom % 15N	≥99% (CP)	Solid	1 g	\$1,270.00 / €1,170.00
Research Scientific	SA/609269-1G	Not available	Not available	98%	Not available	Solid	1 g	Inquire

Note: Pricing and availability are subject to change. Please refer to the suppliers' websites for the most current information. "Inquire" indicates that pricing and availability are provided upon request.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing **Choline chloride-15N**. These protocols are compiled from established research practices and are

intended to serve as a guide for laboratory implementation.

Metabolic Labeling of Mammalian Cells

This protocol describes the process of introducing **Choline chloride-15N** into mammalian cells to label choline-containing metabolites for downstream analysis.

Materials:

- **Choline chloride-15N**
- Mammalian cell line of interest (e.g., HEK293, CHO)
- Complete cell culture medium
- Choline-free cell culture medium
- Dialyzed fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS)
- Cell culture plates or flasks
- Standard cell culture equipment (incubator, centrifuge, etc.)

Methodology:

- **Cell Culture Preparation:** Culture the mammalian cells in their standard complete medium until they reach the desired confluency (typically 70-80%).
- **Media Preparation:** Prepare the labeling medium by supplementing choline-free medium with **Choline chloride-15N** to the desired final concentration. The optimal concentration may vary depending on the cell line and experimental goals and should be determined empirically. Add dialyzed FBS to the labeling medium.
- **Labeling Initiation:**
 - Aspirate the standard culture medium from the cells.

- Wash the cells twice with sterile PBS to remove any residual unlabeled choline.
- Add the prepared ^{15}N -labeling medium to the cells.
- Incubation: Incubate the cells in the labeling medium for the desired period. The incubation time will depend on the turnover rate of the metabolites of interest. For many applications, an incubation period of 24-48 hours is sufficient.
- Cell Harvesting:
 - After the incubation period, aspirate the labeling medium.
 - Wash the cells twice with ice-cold PBS.
 - Harvest the cells using a method appropriate for your downstream application (e.g., trypsinization, scraping).
- Sample Processing: Process the harvested cell pellets immediately or store them at -80°C for later analysis by NMR or mass spectrometry.

Hyperpolarized ^{15}N NMR Spectroscopy of Choline Metabolites

This protocol outlines the general steps for enhancing the NMR signal of **Choline chloride- ^{15}N** and its metabolites through dynamic nuclear polarization (DNP).

Materials:

- ^{15}N -labeled choline chloride sample from metabolically labeled cells or tissues
- Glassing agent (e.g., glycerol- d_8 /D $_2\text{O}$ mixture)
- Stable radical (e.g., TEMPO)
- DNP polarizer
- High-resolution NMR spectrometer

Methodology:

- Sample Preparation:
 - Dissolve the ^{15}N -labeled choline chloride sample in a glassing agent containing a stable radical. A typical preparation might involve 6 M ^{15}N -enriched choline chloride in a 60/40 v/v glycerol- $\text{d}_8/\text{D}_2\text{O}$ solution with 50 mM TEMPO.[3]
 - Freeze the sample into small beads by dropping it into liquid nitrogen.
- Hyperpolarization:
 - Place the frozen sample beads into the DNP polarizer.
 - Irradiate the sample with microwaves at the appropriate frequency (e.g., 94 GHz for a 3.35 T magnetic field) at low temperature (e.g., 1.2 K) for an extended period (e.g., 3 hours) to enhance the ^{15}N nuclear polarization.[4]
- Dissolution and Transfer:
 - Rapidly dissolve the hyperpolarized sample in a pre-heated solvent (e.g., D_2O) to create a liquid sample with a final concentration suitable for NMR analysis (e.g., 50 mM).[3]
 - Quickly transfer the hyperpolarized liquid sample to the NMR spectrometer.
- NMR Data Acquisition:
 - Inject the sample into the NMR tube within the spectrometer.
 - Acquire the ^{15}N NMR spectrum immediately. The enhanced polarization will decay over time, with a typical lifetime (T_1) of around 200 seconds for ^{15}N in choline at room temperature.[4] This lifetime can be extended by using deuterated choline analogs.[4]

Sample Preparation for LC-MS/MS Analysis of ^{15}N -Labeled Choline Metabolites

This protocol provides a general workflow for extracting and preparing ^{15}N -labeled choline and its metabolites from biological samples for analysis by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Materials:

- 15N-labeled biological sample (e.g., cell pellet, plasma)
- Internal standards (e.g., choline-d13, TMA-d9, TMAO-d9)[5]
- Extraction solvent (e.g., water:methanol, 1:4, v:v)[6]
- Protein precipitation agent (e.g., acetonitrile)
- Centrifuge
- Syringe filters (0.2 µm)
- LC-MS/MS system

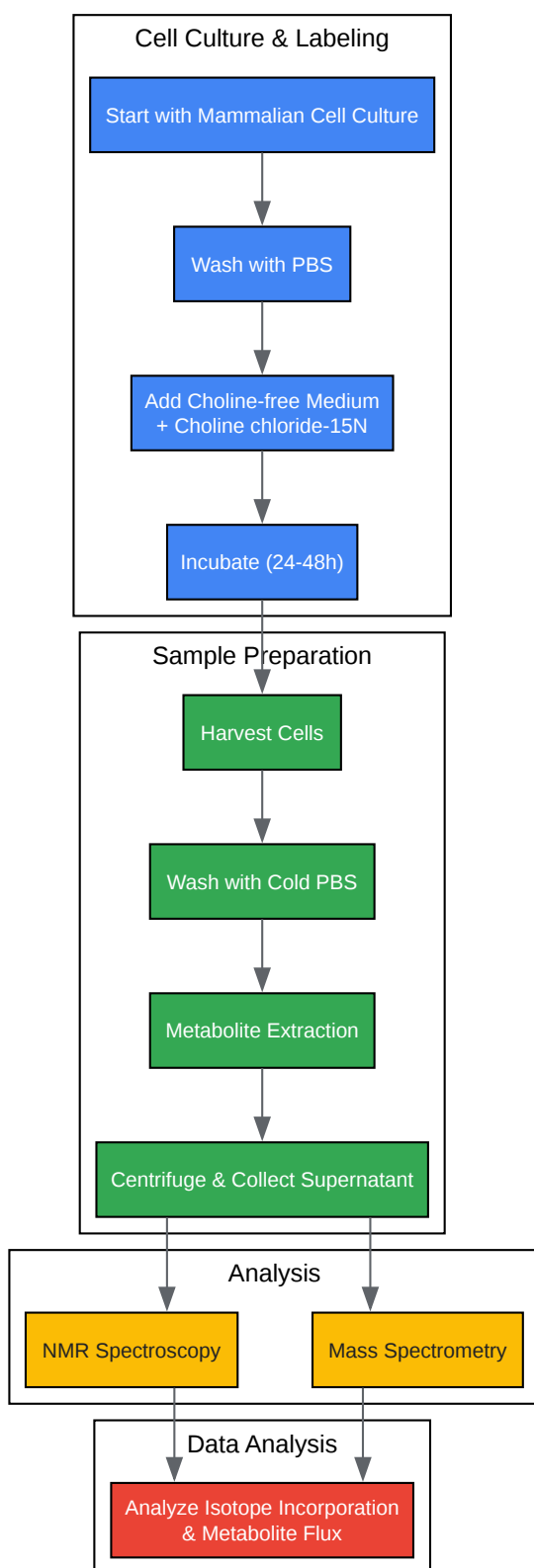
Methodology:

- Sample Homogenization and Extraction:
 - For cell pellets, resuspend in an appropriate volume of extraction solvent.
 - For plasma samples, dilute with the extraction solvent (e.g., 1:80 dilution).[6]
 - Add internal standards to the sample to correct for extraction efficiency and matrix effects.
 - Vortex the sample vigorously and incubate on ice to facilitate cell lysis and metabolite extraction.
- Protein Precipitation:
 - Add a cold protein precipitation agent, such as acetonitrile, to the sample.
 - Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to precipitate proteins.
- Centrifugation and Filtration:

- Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.
- Carefully collect the supernatant containing the metabolites.
- Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulates.
- Solvent Evaporation and Reconstitution:
 - Dry the filtered supernatant under a stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 0.1% formic acid in water).
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system for analysis.
 - Use appropriate chromatographic conditions to separate choline and its metabolites.
 - Set up the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both the ¹⁵N-labeled and unlabeled analytes, as well as the internal standards.

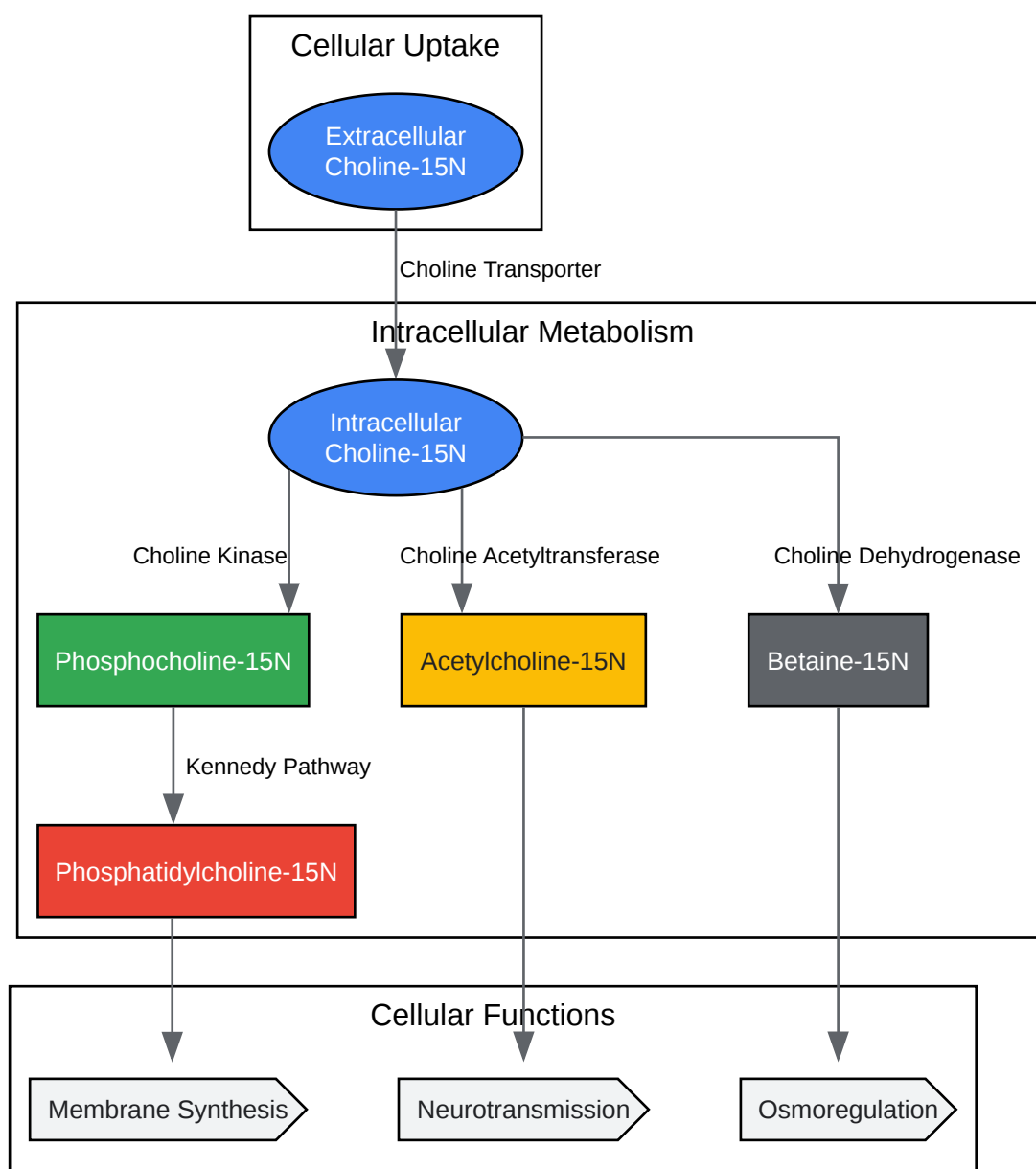
Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of **Choline chloride-¹⁵N** in research.



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Caption: Experimental workflow for metabolic labeling with **Choline chloride-15N**.



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Caption: Simplified signaling pathway of choline metabolism.

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- To cite this document: BenchChem. [A Technical Guide to Choline Chloride-15N: Commercial Availability and Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1512799#commercial-suppliers-and-availability-of-choline-chloride-15n]

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